N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide

Description

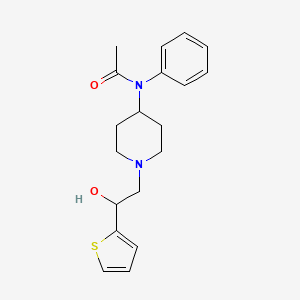

N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide, commonly known as β-Hydroxythiofentanyl (CAS 1474-34-6), is a synthetic opioid and a fentanyl analog. Its structure features a piperidine core substituted with a hydroxyethyl-thiophene group and an N-phenylacetamide moiety (Figure 1) .

Properties

Molecular Formula |

C19H24N2O2S |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylacetamide |

InChI |

InChI=1S/C19H24N2O2S/c1-15(22)21(16-6-3-2-4-7-16)17-9-11-20(12-10-17)14-18(23)19-8-5-13-24-19/h2-8,13,17-18,23H,9-12,14H2,1H3 |

InChI Key |

FTTYVYBNZXIJGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ?-Hydroxythioacetylfentanyl involves several steps. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . These methods highlight the versatility in synthesizing thiophene derivatives, which are essential in the preparation of ?-Hydroxythioacetylfentanyl .

Chemical Reactions Analysis

?-Hydroxythioacetylfentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The major products formed from these reactions are aminothiophene derivatives, which are crucial intermediates in the synthesis of ?-Hydroxythioacetylfentanyl .

Scientific Research Applications

?-Hydroxythioacetylfentanyl is primarily used in forensic chemistry and toxicology research . It serves as an analytical reference standard for mass spectrometry and other analytical techniques . This compound is also used in studies to understand the metabolism and pharmacokinetics of synthetic opioids . Additionally, it is employed in the development of new analytical methods for detecting synthetic opioids in biological samples .

Mechanism of Action

?-Hydroxythioacetylfentanyl exerts its effects by binding to opioid receptors in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The molecular targets involved in this process include the mu-opioid receptor, which is responsible for the compound’s potent analgesic properties .

Comparison with Similar Compounds

Research Findings and Gaps

- Metabolism : Thiophene-containing opioids like β-Hydroxythiofentanyl may undergo cytochrome P450-mediated oxidation, producing toxic metabolites .

- Receptor Interactions : Computational models suggest the hydroxy-thiophene group enhances μ-opioid receptor binding compared to β-Hydroxyfentanyl, though experimental validation is needed .

- Epidemiology: Prevalence in forensic samples correlates with regional opioid crises, highlighting its role as a novel psychoactive substance .

Biological Activity

N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its efficacy against various pathogens, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene moiety and a hydroxyl group, contributing to its unique pharmacological profile. The structural formula is represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standardized broth dilution methods.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

These findings suggest that the compound exhibits bactericidal activity at concentrations higher than its MIC, indicating its potential as an antimicrobial agent .

Antiviral Activity

In vitro studies have also assessed the antiviral efficacy of this compound against HIV-1. It demonstrated significant activity with an EC50 value of 0.5 μM, alongside a favorable selectivity index (SI) indicating low cytotoxicity . The compound's mechanism of action involves inhibition of viral replication by targeting the reverse transcriptase enzyme.

Case Study 1: HIV Resistance

A clinical case highlighted the use of this compound in patients with HIV resistant to standard treatments. The compound was administered alongside traditional antiretroviral therapies, resulting in improved viral load suppression and enhanced patient outcomes .

Case Study 2: Bacterial Infections

Another case involved patients suffering from multidrug-resistant bacterial infections where this compound was utilized as part of a combination therapy. The results indicated a significant reduction in infection markers and improved recovery rates .

Toxicology and Safety Profile

Toxicological assessments have shown that the compound exhibits low hemolytic activity, with percentages of lysis ranging from 3.23% to 15.22%, suggesting it is relatively safe for use in therapeutic applications . Additionally, cytotoxicity assays reported IC50 values greater than 60 μM, indicating noncytotoxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Thiophene ring functionalization via alkylation or sulfonation to introduce reactive groups .

- Piperidine ring modification using reductive amination or tosylation to enable acetamide coupling .

- Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate) and NMR .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm piperidine-thiophene connectivity (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 6.8–7.2 ppm for thiophene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 415.18) .

- HPLC : Assess purity (>98% using C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC50 determination) .

- Receptor Binding : Radioligand displacement assays for opioid or serotonin receptors due to piperidine-acetamide pharmacophores .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can structural contradictions (e.g., crystallographic vs. computational models) be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for refinement (SHELXL for small-molecule structures; monitor R-factor <5%) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and compare with experimental data .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine-thiophene linkage .

Q. What strategies reconcile discrepancies in reported pharmacological data (e.g., varying IC50 values)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency drops in vivo vs. in vitro .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How to design target-specific assays for this compound’s putative mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to opioid receptors (docking score ≤-8 kcal/mol suggests high affinity) .

- CRISPR/Cas9 Knockout Models : Validate target relevance by comparing compound efficacy in wild-type vs. receptor-knockout cells .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

Q. What computational approaches predict metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Metabolism : Use GLORY or MetaPrint2D to identify likely Phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .

- Toxicity Prediction : Leverage ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive thiophene sulfoxide metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.